1-(4-Methoxyphenyl)imidazolidine-2-thione
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Overview
Description
1-(4-Methoxyphenyl)imidazolidine-2-thione is an organic compound with the molecular formula C10H12N2OS. It is a derivative of imidazolidine-2-thione, featuring a methoxyphenyl group at the 1-position.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)imidazolidine-2-thione typically involves the reaction of 4-methoxyaniline with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine-2-thione ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)imidazolidine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)imidazolidine-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the derivative used .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)imidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives, such as:
2-Imidazolidinethione: Similar in structure but lacks the methoxyphenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)imidazolidine-2-thione: Features a chlorophenyl group instead of a methoxyphenyl group, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C10H12N2OS |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |
InChI Key |
IKVPFWCMTXFKMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNC2=S |
Origin of Product |
United States |
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